molecular formula C7H10N2 B3249387 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1934858-95-3

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B3249387
CAS No.: 1934858-95-3
M. Wt: 122.17
InChI Key: WSQGSLOHYSTSKR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[111]pentane-1-carbonitrile is a bicyclic compound characterized by a unique three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile typically involves the reaction of bicyclo[1.1.1]pentane derivatives with suitable aminomethyl and nitrile groups. One common method includes the use of a nucleophilic substitution reaction where a halogenated bicyclo[1.1.1]pentane reacts with an aminomethyl nucleophile under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Typical nucleophiles include amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its unique structure.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The nitrile group can also participate in reactions that modify the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile is unique due to its combination of an aminomethyl group and a nitrile group on a bicyclic framework. This unique structure provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-4-6-1-7(2-6,3-6)5-9/h1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQGSLOHYSTSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 2
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 3
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 5
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 6
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile

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